5-(Bromomethyl)-2-methylheptane
Description
Contextualization of Branched Alkyl Halides and Their Synthetic Significance
Alkyl halides, or haloalkanes, are organic compounds where one or more hydrogen atoms of an alkane have been replaced by a halogen. quora.com Their utility in synthesis stems from the polar nature of the carbon-halogen bond, which makes the carbon atom electrophilic and susceptible to attack by nucleophiles. labster.com Branched alkyl halides, in particular, are crucial for creating sterically complex and chiral molecules, which are often found in pharmaceuticals, agrochemicals, and materials science. The reactivity of an alkyl halide is heavily influenced by the substitution pattern of the carbon atom bonded to the halogen (primary, secondary, or tertiary). vedantu.comquora.com
Strategic Importance of 5-(Bromomethyl)-2-methylheptane as a Versatile Synthetic Synthon
This compound is classified as a primary alkyl halide, as the bromine atom is attached to a carbon that is bonded to only one other carbon atom. labster.com This structural feature generally makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, which proceed with inversion of stereochemistry and are highly reliable for forming new bonds. chemicalnote.com The presence of a methyl group at the 2-position and the bromomethyl group at the 5-position introduces chirality into the molecule, making it a valuable synthon for asymmetric synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 859774-04-2 |
| Molecular Formula | C₉H₁₉Br |
| Molecular Weight | 207.15 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)CCC(CC)CBr |
| Classification | Primary Alkyl Halide |
Current Research Frontiers in Alkyl Halide Chemistry and Their Relevance to this compound
Modern research in alkyl halide chemistry is focused on developing new catalytic methods for their synthesis and functionalization, often with an emphasis on stereocontrol and sustainability. Advances in cross-coupling reactions, photoredox catalysis, and C-H activation have expanded the toolkit for utilizing alkyl halides in complex molecule synthesis. While specific research on this compound is not prominent, the general advancements in the reactions of primary bromoalkanes are directly applicable to its potential transformations. These include its use in forming Grignard reagents for subsequent reactions with electrophiles, or as a partner in various named reactions like the Williamson ether synthesis or the Gabriel synthesis of primary amines.
Methodological Frameworks for Investigating Novel Organic Compounds
The characterization of a novel organic compound like this compound relies on a suite of spectroscopic techniques. openaccessjournals.comfiveable.mebritannica.com These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. ruc.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the isobutyl and bromomethyl groups and their relative positions. britannica.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of characteristic C-Br stretching vibrations, as well as the C-H bonds of the alkane structure. openaccessjournals.com
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can further support the proposed structure. fiveable.me
Structure
3D Structure
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BFOICBCEZLDTID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 5 Bromomethyl 2 Methylheptane
Direct Halogenation Strategies for Alkane Precursors
Direct halogenation of alkanes presents a straightforward approach to introduce a halogen atom onto a hydrocarbon backbone. libretexts.org This method typically involves the reaction of an alkane with a halogen, such as bromine, under conditions that promote the formation of free radicals. byjus.com
Regioselective Radical Bromination Pathways of Heptane (B126788) Analogues
The free-radical bromination of alkanes is a well-established method for the synthesis of alkyl bromides. numberanalytics.com The reaction proceeds via a chain mechanism involving the initiation, propagation, and termination steps. cognitoedu.orglibretexts.orgucalgary.caunacademy.com A key feature of radical bromination is its regioselectivity, which is the preference for reaction at a particular position in the molecule. reddit.comyoutube.com
In the case of heptane analogues like 2-methylheptane, the precursor to 5-(bromomethyl)-2-methylheptane, several different carbon-hydrogen bonds are available for substitution. The selectivity of bromination is governed by the stability of the resulting alkyl radical intermediate. youtube.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. ucalgary.ca This stability trend is due to hyperconjugation. umn.edu Consequently, bromination preferentially occurs at the carbon atom that can form the most stable radical. youtube.comlibretexts.org For 2-methylheptane, this would lead to a variety of brominated products, and achieving high selectivity for the desired this compound via direct bromination of the parent alkane is challenging.
However, if the starting material were an alkene with a double bond positioned appropriately, such as 2-methylhept-4-ene, radical bromination with reagents like N-bromosuccinimide (NBS) would preferentially occur at the allylic position, which in this case would be the 5-position, leading to the desired product. youtube.com
Mechanistic Considerations in Photochemically and Thermally Initiated Brominations
The initiation of radical bromination requires energy to break the bromine-bromine bond (Br-Br), which has a bond dissociation energy of approximately 46 kcal/mole. libretexts.orgdocbrown.info This energy can be supplied either photochemically (using UV light) or thermally (by heating). byjus.comdocbrown.infopurdue.edu
Photochemical Initiation: In this method, a photon of light with sufficient energy is absorbed by a bromine molecule, causing homolytic cleavage of the Br-Br bond to generate two bromine radicals (Br•). cognitoedu.orglibretexts.orgpurdue.edu This is a common method used in laboratory-scale reactions. chemeducator.org
Thermal Initiation: At elevated temperatures, the kinetic energy of the molecules can be sufficient to overcome the Br-Br bond energy, leading to its homolytic cleavage and the formation of bromine radicals. docbrown.info
Once initiated, the reaction proceeds through a series of propagation steps where a bromine radical abstracts a hydrogen atom from the alkane to form a carbon-centered radical and hydrogen bromide (HBr). numberanalytics.com This carbon radical then reacts with another bromine molecule to yield the alkyl bromide product and another bromine radical, which continues the chain reaction. ucalgary.ca The reaction is terminated when two radicals combine. numberanalytics.comucalgary.ca
Influence of Reaction Conditions on Product Distribution and Selectivity
The distribution of products in a radical bromination reaction is highly dependent on the reaction conditions. numberanalytics.com Key factors that influence selectivity include:
Temperature: Higher temperatures generally lead to lower selectivity. While heat is required for thermal initiation, excessive heat can provide enough energy to overcome the activation barriers for the formation of less stable radicals, resulting in a mixture of products. masterorganicchemistry.com
Concentration of Reactants: The relative concentrations of the alkane and bromine can affect the product distribution. A high concentration of the alkane relative to bromine can favor monosubstitution. libretexts.org
Presence of a Catalyst: While not a catalyst in the traditional sense, substances that can initiate radical formation, such as peroxides, can be used. libretexts.org
Solvent: The choice of solvent can influence the reaction, although radical reactions are generally less sensitive to solvent effects than ionic reactions. Inert solvents are typically used.
The inherent selectivity of bromination, favoring the formation of the most stable radical, is a significant advantage. libretexts.orglibretexts.orgmsu.edu For instance, the bromination of propane (B168953) yields 97% 2-bromopropane, demonstrating the strong preference for the secondary position over the primary positions. libretexts.orgmsu.edu This high degree of selectivity makes radical bromination a synthetically useful reaction. libretexts.org
Conversion of Oxygen-Containing Heptane Derivatives to this compound
An alternative and often more controlled method for preparing this compound involves the conversion of a corresponding alcohol, such as (2-methylheptan-5-yl)methanol. This approach relies on nucleophilic substitution reactions where the hydroxyl group is replaced by a bromine atom. fiveable.me
Nucleophilic Substitution of Hydroxylated Precursors: Reagent and Catalyst Dependency
The direct displacement of a hydroxyl group is difficult because hydroxide (B78521) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. chemistrysteps.com Several reagents and methods are available for this transformation. fiveable.meorganic-chemistry.org
| Reagent(s) | Description | Mechanism |
| Hydrogen Bromide (HBr) | Reacts with alcohols to form alkyl bromides. fiveable.meyoutube.com The reaction can be catalyzed by strong acids like sulfuric acid. youtube.comlibretexts.org | The hydroxyl group is protonated by the acid, forming a good leaving group (water). chemistrysteps.comjove.com The bromide ion then acts as a nucleophile, displacing the water molecule. For primary alcohols, this typically proceeds via an S(_N)2 mechanism, while for tertiary alcohols, an S(_N)1 mechanism is favored. Secondary alcohols can react by either pathway. chemistrysteps.comjove.comlibretexts.org |
| Phosphorus Tribromide (PBr(_3)) | A common reagent for converting primary and secondary alcohols to alkyl bromides. fiveable.melibretexts.org | The alcohol attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate has a good leaving group, which is then displaced by the bromide ion in an S(_N)2 reaction. libretexts.org |
| Thionyl Chloride (SOCl(_2)) with a Bromide Source | While thionyl chloride is used to make alkyl chlorides, in the presence of a bromide salt, it can be adapted for bromination. libretexts.org | The alcohol reacts with thionyl chloride to form an intermediate chlorosulfite. The bromide ion then displaces this group. |
| Appel Reaction | Uses triphenylphosphine (B44618) (PPh(_3)) and a bromine source like carbon tetrabromide (CBr(_4)) or N-bromosuccinimide (NBS). researchgate.net | The alcohol is converted to an alkyl bromide under mild and neutral conditions. researchgate.net This method is known for its good yields. researchgate.netrsc.org |
Interactive Data Table: Reagents for Alcohol to Alkyl Bromide Conversion
Select a reagent from the dropdown to see more details.
Stereochemical Implications in Alcohol to Alkyl Bromide Transformations
The stereochemistry of the starting alcohol and the reaction mechanism employed are crucial in determining the stereochemistry of the resulting alkyl bromide.
S(_N)2 Reactions: Reactions that proceed through an S(_N)2 mechanism, such as those using PBr(_3) or SOCl(_2), result in an inversion of configuration at the chiral center. libretexts.orgorganicchemistrytutor.com This is because the nucleophile (bromide ion) attacks the carbon atom from the side opposite to the leaving group. libretexts.org For example, the reaction of (R)-2-octanol with PBr(_3) yields (S)-2-bromooctane. researchgate.net
S(_N)1 Reactions: Reactions that proceed via an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate, typically lead to a racemic mixture of enantiomers. organicchemistrytutor.com The nucleophile can attack the carbocation from either face with equal probability. This is often the case with tertiary alcohols and can be a factor with secondary alcohols under certain conditions. chemistrysteps.com
The choice of synthetic route and reaction conditions is therefore critical in controlling the stereochemical outcome of the synthesis of chiral molecules like this compound, should a specific stereoisomer be desired.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The synthesis of this compound via traditional methods, such as free-radical halogenation of a suitable alkane precursor like 2,5-dimethylheptane (B1361372), requires careful optimization to achieve desired yields and purity. The primary challenge lies in directing the bromination to the desired primary carbon (C1 of the ethyl group at the 5-position) while avoiding reaction at the more reactive tertiary or secondary C-H bonds present in the molecule. youtube.commsu.edu
Free-radical bromination is notably more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic and the transition state more closely resembles the resulting radical intermediate. missouri.eduyoutube.comorganicchemistrytutor.com This means the reaction preferentially forms the most stable radical. The order of radical stability is tertiary > secondary > primary. youtube.comyoutube.comucalgary.ca Therefore, direct bromination of 2,5-dimethylheptane would likely yield 5-bromo-2,5-dimethylheptane as the major product.
To achieve the target molecule, an alternative strategy like the Hunsdiecker reaction could be employed, starting from (2-methylheptan-5-yl)acetic acid. This reaction involves the silver salt of a carboxylic acid reacting with bromine to produce an alkyl halide with one less carbon atom. wikipedia.orgorganic-chemistry.orgbyjus.com The mechanism proceeds through a radical intermediate. organic-chemistry.orgunacademy.com
Optimization of such radical reactions involves fine-tuning several key parameters:
Reagent Concentration: The concentration of the brominating agent (e.g., Bromine, N-Bromosuccinimide) and the radical initiator must be carefully controlled to minimize side reactions and the formation of poly-brominated products. ucalgary.caunacademy.com
Temperature: Radical reactions are often initiated by heat or light. ucalgary.ca The reaction temperature influences the rate of initiation and propagation steps. While higher temperatures increase the reaction rate, they can decrease selectivity. missouri.edu
Solvent: The choice of solvent is critical. Inert solvents like carbon tetrachloride (historically) or dichloromethane (B109758) are typically used to prevent participation in the reaction. adichemistry.com
The following interactive table illustrates the hypothetical optimization of the Hunsdiecker reaction for the synthesis of this compound from its corresponding carboxylic acid silver salt.
Table 1: Hypothetical Optimization of Hunsdiecker Reaction Parameters
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
|---|---|---|---|---|
| Brominating Agent | Br₂ (1.1 eq) | Br₂ (1.05 eq) | N-Bromosuccinimide (1.2 eq) | NBS can be a safer alternative to liquid bromine. Stoichiometry is key to avoid waste and side reactions. |
| Solvent | CCl₄ | Dichloromethane | Heptane | Replacing carcinogenic CCl₄ with less toxic solvents improves safety. |
| Temperature | Reflux (77°C) | 40°C | Reflux (98°C) | Lower temperatures can improve selectivity and reduce by-product formation. |
| Initiation | Thermal | UV light (365 nm) | AIBN (cat.) | Photochemical or chemical initiation can offer better control over radical generation than high heat. |
| Purity | Moderate | High | Moderate-High | Optimized conditions reduce side reactions like polymerization or alternative halogenations. |
Palladium-Catalyzed and Transition Metal-Mediated Routes for Branched Bromoalkane Synthesis
The limitations and selectivity issues of traditional radical halogenation have driven the development of more sophisticated methods using transition metal catalysts. Palladium-catalyzed C–H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C(sp³)–H bonds. nih.govacs.org
While direct palladium-catalyzed bromination of a terminal methyl group in a complex alkane is challenging, strategies involving directing groups can achieve high regioselectivity. acs.org A hypothetical route to this compound could involve a precursor containing a directing group that positions the palladium catalyst in proximity to the desired C-H bond for activation. The general catalytic cycle often involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) manifold. nih.gov For example, a substrate with a bidentate ligand could undergo cyclopalladation, followed by reaction with a bromine source to install the halogen and regenerate the catalyst. nih.gov
Recent advancements have focused on the cross-coupling of alkyl halides with other alkyl fragments, which could be adapted for synthesizing complex branched structures. nih.govnih.gov For instance, nickel-catalyzed cross-electrophile coupling reactions can join two different alkyl halides. acs.org Other transition metals like zirconium and titanium have also been used to catalyze the addition of alkyl groups across alkenes, providing alternative pathways to complex saturated skeletons. uwindsor.ca
Key features of these advanced methods include:
High Regioselectivity: Achieved through the use of directing groups that guide the catalyst to a specific C-H bond. acs.org
Milder Reaction Conditions: Compared to radical reactions that may require high temperatures.
Functional Group Tolerance: Modern catalysts often tolerate a wide range of other functional groups in the molecule, reducing the need for protecting groups. nih.gov
A potential, albeit complex, palladium-catalyzed strategy could involve the C-H activation of an o-alkylbenzaldehyde derivative, which can undergo subsequent transformations to yield the desired branched alkyl structure. bohrium.com Furthermore, palladium has been shown to catalyze annulation reactions through sequential C(sp²)–H and C(sp³)–H activations, demonstrating the potential for intricate bond formations. acs.org
Green Chemistry Approaches and Sustainable Synthesis of Halogenated Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of halogenated compounds like this compound, this involves developing safer and more efficient protocols. cdnsciencepub.comnih.gov
Key green chemistry strategies applicable to this synthesis include:
Safer Brominating Agents: Elemental bromine (Br₂) is highly toxic, corrosive, and hazardous to handle. researchgate.netias.ac.in Greener alternatives include the in situ generation of bromine from less hazardous sources. A common method involves the oxidation of hydrobromic acid (HBr) or a bromide salt (e.g., NaBr) with an environmentally benign oxidant like hydrogen peroxide (H₂O₂), where the only byproduct is water. cdnsciencepub.comresearchgate.net Another approach uses a mixture of bromide and bromate, which generates the reactive brominating species upon acidification. ias.ac.inrsc.org
Greener Solvents: Traditional halogenation reactions often use toxic chlorinated solvents like carbon tetrachloride or chloroform. nih.gov Green chemistry encourages the use of safer alternatives such as alcohols (ethanol, methanol), water, or even performing the reaction under solvent-free conditions. cdnsciencepub.comnih.govresearchgate.net
Alternative Energy Sources: Photochemical and electrochemical methods offer sustainable alternatives to thermal initiation.
Photochemistry: Using visible or UV light can initiate radical reactions at ambient temperature, reducing energy consumption and improving selectivity. libretexts.orgrsc.org Continuous flow photochemical reactors can further enhance safety and efficiency. rsc.org
Electrochemistry: Electrochemical synthesis can replace toxic oxidizing or reducing agents by using electricity to drive the reaction. nih.govresearchgate.net For instance, alkyl bromides can be synthesized via the electrochemical oxidation of a bromine source. organic-chemistry.org This method allows for precise control over the reaction and often proceeds under mild conditions. nih.govorganic-chemistry.org
The following table compares a traditional synthesis approach for a bromoalkane with a potential green alternative.
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Aspect | Traditional Approach (e.g., Radical Bromination) | Green Chemistry Approach |
|---|---|---|
| Bromine Source | Liquid Bromine (Br₂) | HBr/H₂O₂ or NaBr/NaBrO₃ (in situ generation) researchgate.netrsc.org |
| Solvent | Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) | Ethanol (B145695), Water, or Solvent-free cdnsciencepub.com |
| Energy Input | High Temperature (Thermal Initiation) | UV/Visible Light (Photochemical) or Electricity (Electrochemical) rsc.orgresearchgate.net |
| Byproducts | HBr (corrosive gas), potential polyhalogenated waste | Water (from H₂O₂), recyclable salts cdnsciencepub.com |
| Atom Economy | Often lower due to side reactions and excess reagents. | Potentially higher due to improved selectivity and catalytic methods. |
| Safety Profile | High (toxic reagents, hazardous byproducts) | Improved (avoids handling liquid Br₂, uses safer solvents) nih.gov |
By integrating these advanced and sustainable methodologies, the synthesis of complex molecules like this compound can be achieved with greater efficiency, selectivity, and a reduced environmental footprint.
Mechanistic Investigations and Reactivity Pathways of 5 Bromomethyl 2 Methylheptane
Nucleophilic Substitution Reactions Involving the Primary Bromomethyl Moiety
Nucleophilic substitution at the primary bromomethyl group of 5-(Bromomethyl)-2-methylheptane is a subject of significant mechanistic interest due to the compound's branched structure.
Typically, primary alkyl halides are prime candidates for the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. quora.comkhanacademy.org This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. masterorganicchemistry.com This mechanism is favored for unhindered substrates. quora.comkhanacademy.org
However, this compound features significant steric branching adjacent to the reaction center, making it analogous to neopentyl halides. libretexts.orgyoutube.commasterorganicchemistry.com This structure dramatically slows the rate of Sₙ2 reactions. masterorganicchemistry.comquora.comacs.org The bulky groups obstruct the required backside approach of the nucleophile, making the transition state highly energetic and difficult to achieve. libretexts.orglibretexts.org For practical purposes, the Sₙ2 pathway for such hindered primary halides is often considered inert. masterorganicchemistry.com
Conversely, the Sₙ1 (Substitution, Nucleophilic, Unimolecular) pathway is generally disfavored for primary halides because it would require the formation of a highly unstable primary carbocation. quora.commasterorganicchemistry.com However, in the case of sterically hindered systems like this compound, an Sₙ1 pathway becomes a possibility, particularly under conditions that favor ionization (e.g., a polar protic solvent and a weak nucleophile). quora.comstackexchange.com The mechanism would proceed through the slow formation of a primary carbocation, which would then be expected to undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation before reacting with the nucleophile. quora.comstackexchange.com This results in a competition between the extremely slow Sₙ2 pathway and an Sₙ1 pathway that involves rearrangement. quora.com
Steric Effects: The kinetics of substitution reactions for this compound are dominated by steric hindrance. The isobutyl group attached to the β-carbon effectively shields the electrophilic carbon from nucleophilic attack. libretexts.org This steric impediment raises the activation energy for the Sₙ2 transition state. libretexts.org The effect is so pronounced that the rate of Sₙ2 reaction for neopentyl bromide is about 100,000 times slower than that for ethyl bromide. masterorganicchemistry.com
Electronic Effects: The alkyl groups in this compound have a weak electron-donating inductive effect. In a potential Sₙ1 pathway, this effect provides minimal stabilization to the initially formed primary carbocation. However, the electronic effect is more significant in stabilizing the rearranged tertiary carbocation that would form after a hydride or alkyl shift, making the Sₙ1 pathway more viable than for an unbranched primary halide. masterorganicchemistry.com
Regioselectivity in substitution is primarily a concern in the Sₙ1 pathway. The initial substitution site is the primary carbon, but due to the high likelihood of carbocation rearrangement, the final product would likely see the nucleophile attached to a tertiary carbon, leading to a rearranged skeletal structure. stackexchange.com
Table 1: Relative Sₙ2 Reaction Rates of Various Alkyl Bromides
This table illustrates the dramatic decrease in Sₙ2 reaction rates with increasing steric hindrance, particularly from β-branching as seen in neopentyl bromide, an analogue for this compound.
| Alkyl Bromide | Structure | Class | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 30 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 0.02 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (1°, β-branched) | 0.00001 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~0 (Sₙ1 predominates) |
Data is generalized from relative rates presented in organic chemistry literature. libretexts.org
The choice of solvent and the nature of the nucleophile are critical in determining whether a substitution reaction, if it occurs, will follow an Sₙ1 or Sₙ2 pathway. libretexts.orgchemistrysteps.com
Solvent Effects: Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. pdx.eduyoutube.com They stabilize the carbocation intermediate of the Sₙ1 pathway and the halide leaving group, thereby favoring the Sₙ1 mechanism. chemistrysteps.comkhanacademy.org In contrast, polar aprotic solvents (e.g., acetone, DMSO) can dissolve the reactants but are less effective at solvating anions (the nucleophile). pdx.educhemistrysteps.com This leaves the nucleophile more "free" and reactive, which favors the Sₙ2 mechanism. youtube.comchemistrysteps.com For a hindered substrate like this compound, Sₙ1 with rearrangement is favored in polar protic solvents, while the already slow Sₙ2 reaction would be the preferred, albeit still hindered, pathway in polar aprotic solvents. libretexts.org
Nucleophile Strength: Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) favor the Sₙ2 mechanism because the reaction rate is dependent on the nucleophile's concentration and ability to attack the substrate. masterorganicchemistry.comlibretexts.org Weak nucleophiles (e.g., H₂O, ROH), which are often the solvent itself, favor the Sₙ1 mechanism as they are not strong enough to attack the substrate directly and must wait for the formation of a carbocation intermediate. masterorganicchemistry.comkhanacademy.org Therefore, reacting this compound with a strong nucleophile would favor the Sₙ2 pathway, whereas solvolysis in a solvent like ethanol (B145695) would favor the Sₙ1/rearrangement pathway.
Elimination Reactions from this compound Analogues
Elimination reactions (E1 and E2) compete with substitution and become particularly important when the substrate is sterically hindered or when strong bases are used. libretexts.org To discuss regioselectivity, it is instructive to consider an isomer such as 2-bromo-2-methylheptane , which offers multiple possibilities for alkene formation.
Elimination reactions involving substrates like 2-bromo-2-methylheptane can produce different constitutional isomers of alkenes (regioisomers). The major product is often determined by the reaction conditions, specifically the base used. quora.com
E2 Mechanism and Regioselectivity: The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a β-hydrogen at the same time the leaving group departs. libretexts.org The regiochemical outcome is governed by two competing principles:
Zaitsev's Rule: This rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. orgoreview.comchemistrysteps.com This outcome is favored when using a small, strong base, such as sodium ethoxide (NaOEt). ucla.edu For 2-bromo-2-methylheptane, removal of a hydrogen from C3 would yield the more stable, trisubstituted Zaitsev product.
Hofmann's Rule: This rule predicts that the less substituted alkene will be the major product. ucla.edulibretexts.org This outcome is favored when using a sterically bulky base, such as potassium tert-butoxide (KOtBu). masterorganicchemistry.comchemistnotes.com The large base has difficulty accessing the more sterically hindered internal β-hydrogens and preferentially removes a more accessible proton from the terminal methyl group. masterorganicchemistry.com This would yield the less substituted Hofmann product.
E1 Mechanism and Regioselectivity: The E1 (Elimination, Unimolecular) pathway proceeds through a carbocation intermediate, similar to Sₙ1. masterorganicchemistry.com Because the base is not involved in the rate-determining step and there is time for the intermediate to equilibrate, E1 reactions almost always follow Zaitsev's rule, producing the most stable, more substituted alkene product, regardless of the base used. orgoreview.combrainly.comchemistrysteps.com
Table 2: Regioselectivity in the E2 Elimination of 2-Bromo-2-methylbutane
This table shows the product distribution for the elimination of a tertiary alkyl halide, a close analogue for discussing regioselectivity, with different bases, illustrating the Zaitsev versus Hofmann pathways.
| Substrate | Base | Major Product (Alkene) | Minor Product (Alkene) | Governing Rule |
| 2-Bromo-2-methylbutane | Sodium Ethoxide (small base) | 2-Methyl-2-butene (Trisubstituted, ~71%) | 2-Methyl-1-butene (Disubstituted, ~29%) | Zaitsev ucla.edu |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (bulky base) | 2-Methyl-1-butene (Disubstituted, ~72%) | 2-Methyl-2-butene (Trisubstituted, ~28%) | Hofmann ucla.edu |
Product ratios are approximate and can vary with reaction conditions.
For any given alkyl halide, there is a competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways. libretexts.org The outcome is determined by the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.
For This compound , a sterically hindered primary halide, the following competition exists:
Sₙ2 vs. E2: Because the Sₙ2 pathway is severely hindered, the E2 pathway can become dominant, especially when a strong base is used. libretexts.orgmdpi.com A strong, sterically hindered base like potassium tert-butoxide will almost exclusively yield the E2 product. A strong, unhindered base like sodium ethoxide can act as both a nucleophile and a base, but the high activation energy of the Sₙ2 pathway for this substrate means the E2 reaction is still likely to be a major competing pathway. masterorganicchemistry.com
Sₙ1 vs. E1: Under conditions that favor unimolecular reactions (polar protic solvent, weak nucleophile/base), both Sₙ1 and E1 pathways can occur from the same carbocation intermediate. chemistrysteps.com Since these reactions are often run at higher temperatures to encourage elimination, a mixture of Sₙ1 (with rearrangement) and E1 products is expected. masterorganicchemistry.com
Organometallic Reactivity and Cross-Coupling Applications of this compound
The presence of a carbon-bromine bond in this compound opens up a diverse range of possibilities for organometallic reactions, particularly in the realm of carbon-carbon bond formation. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.
Formation and Utilization of Grignard and Organolithium Reagents
This compound serves as a precursor for the generation of highly reactive organometallic species, namely Grignard and organolithium reagents. These reagents are powerful nucleophiles and strong bases, making them invaluable tools in organic synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-methylheptan-5-yl)methylmagnesium bromide. sigmaaldrich.comsmolecule.comlibretexts.org The reaction requires dry conditions as Grignard reagents readily react with water. sigmaaldrich.comlibretexts.org
Organolithium Reagent Formation: Similarly, treating this compound with lithium metal, often as a fine powder, results in the formation of the organolithium reagent, (2-methylheptan-5-yl)methyllithium. wikipedia.orgmasterorganicchemistry.com This conversion is an exothermic process. wikipedia.org
These organometallic reagents are utilized in a variety of synthetic applications:
Nucleophilic Addition to Carbonyls: They readily add to the carbonyl group of aldehydes and ketones. Subsequent acidic workup leads to the formation of secondary and tertiary alcohols, respectively. sigmaaldrich.commasterorganicchemistry.com Reaction with formaldehyde (B43269) specifically produces a primary alcohol. sigmaaldrich.com
Reaction with Carbon Dioxide: Grignard reagents can react with carbon dioxide, and after an acidic workup, form carboxylic acids. libretexts.orgmasterorganicchemistry.com
Synthesis of other Organometallic Compounds: They can be used to generate other organometallic compounds through a process called transmetalation. wikipedia.orgyoutube.com
| Reagent Type | Formation Reaction | Key Applications |
| Grignard Reagent | This compound + Mg → (2-methylheptan-5-yl)methylmagnesium bromide | Nucleophilic addition to carbonyls, Reaction with CO2 |
| Organolithium Reagent | This compound + 2Li → (2-methylheptan-5-yl)methyllithium + LiBr | Strong base, Nucleophilic addition, Polymerization initiator |
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. This compound, as an alkyl halide, can participate in these transformations, most notably the Suzuki-Miyaura and Negishi couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While traditionally used for coupling aryl or vinyl halides, advancements have extended its scope. The reaction of this compound with an appropriate organoboron reagent would lead to the formation of a new carbon-carbon bond, replacing the bromine atom. The general mechanism involves three key steps: oxidative addition of the alkyl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgopenochem.org Organozinc reagents can be prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc halide, such as ZnBr2. youtube.com The Negishi coupling is particularly notable for its ability to form bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org The reaction of this compound, an sp3-hybridized alkyl halide, with an organozinc compound offers a direct route to complex molecules. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd(0) catalyst, Base | Mild conditions, environmentally safer reagents. youtube.com |
| Negishi | Organozinc | Pd or Ni catalyst | High functional group tolerance, couples sp3, sp2, and sp carbons. wikipedia.org |
Chemo- and Regioselectivity in Cross-Coupling with Bromomethyl Substrates
In molecules containing multiple reactive sites, chemo- and regioselectivity become critical considerations. For a substrate like this compound, the primary alkyl bromide is the most reactive site for cross-coupling reactions under palladium catalysis.
Chemoselectivity refers to the preferential reaction of one functional group over others. In palladium-catalyzed couplings, the carbon-bromine bond is significantly more reactive than C-H or C-C bonds within the alkyl chain, ensuring that the coupling occurs specifically at the bromomethyl group. organic-chemistry.org Modern catalysts exhibit high functional group tolerance, allowing for the presence of esters, nitriles, and amides in the coupling partners without side reactions. organic-chemistry.orgnih.gov
Regioselectivity deals with the preferential reaction at one position over another. For this compound, the bromine is located on a primary carbon. Palladium catalysts can be highly selective for oxidative addition to such C(sp3)-Br bonds. organic-chemistry.org In cases where a molecule might possess multiple different halogen atoms, the reactivity order for oxidative addition is generally I > Br > Cl, allowing for selective coupling at the most reactive site. libretexts.org For substrates with multiple potential reaction sites, the choice of catalyst, ligands, and reaction conditions can be tuned to achieve the desired regioselective outcome. nih.govnih.gov For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst often enhances selectivity and catalytic activity. organic-chemistry.orgmit.edursc.org
Radical Reactions and Electron Transfer Processes
Beyond its role in organometallic chemistry, the carbon-bromine bond in this compound can also undergo reactions involving radical intermediates. These processes are initiated by the homolytic cleavage of the C-Br bond.
Homolytic Cleavage of the Carbon-Bromine Bond
Homolytic cleavage, or homolysis, is the breaking of a covalent bond where each of the two resulting fragments retains one of the original bonding electrons. chemistrysteps.compressbooks.pubyoutube.comlibretexts.org This process generates two radicals, which are species with an unpaired electron. chemistrysteps.compressbooks.pub The homolytic cleavage of the carbon-bromine bond in this compound requires energy, which can be supplied in the form of heat or light (e.g., UV irradiation). pressbooks.publibretexts.org
This cleavage results in the formation of a (2-methylheptan-5-yl)methyl radical and a bromine radical. The stability of the resulting carbon radical influences the ease of this process.
CH3CH(CH3)CH2CH(CH2Br)CH2CH2CH3 + Energy → •CH2CH(CH3)CH2CH(CH2•)CH2CH2CH3 + Br•
The energy required for this bond breaking is known as the bond dissociation energy (BDE). The C-Br bond is weaker than C-H or C-C bonds, making it susceptible to homolytic cleavage under appropriate conditions.
Application in Free Radical Additions and Reductions
The (2-methylheptan-5-yl)methyl radical generated from the homolytic cleavage of this compound can participate in various synthetic transformations, including free radical additions and reductions.
Free Radical Reductions (Dehalogenation): A common application is the reduction of the alkyl halide to the corresponding alkane. libretexts.org This can be achieved using a radical chain reaction mechanism with reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical abstracts the bromine atom from this compound to form the alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu3SnH, yielding 2,5-dimethylheptane (B1361372) and regenerating the tributyltin radical to continue the chain reaction. libretexts.org
Free Radical Additions: The generated alkyl radical can also add across carbon-carbon double or triple bonds. This is a key step in radical polymerization and for the formation of new carbon-carbon bonds. wikipedia.org For example, the radical could add to an alkene, generating a new carbon-centered radical which can then propagate further reactions. These reactions are valuable for constructing complex carbon skeletons. nih.gov
| Radical Process | Description | Reagents/Conditions | Product Type |
| Homolytic Cleavage | Symmetrical breaking of the C-Br bond to form radicals. | Heat (Δ) or Light (hν) | Alkyl and bromine radicals |
| Radical Reduction | Replacement of the bromine atom with a hydrogen atom. | Bu3SnH, AIBN | Alkane (2,5-dimethylheptane) |
| Radical Addition | Addition of the alkyl radical to a π-system (e.g., alkene). | Radical initiator, Alkene | Larger, more complex molecule |
Strategic Derivatization and Synthetic Utility of 5 Bromomethyl 2 Methylheptane in Complex Molecule Construction
Development of Novel Carbon-Carbon Bond Forming Methodologies
The reactivity of the bromomethyl group is central to the application of 5-(Bromomethyl)-2-methylheptane in constructing new carbon-carbon bonds. Its conversion to organometallic intermediates or its use as an electrophile enables a range of synthetic transformations.
Utilization in Ring Expansion and Cyclization Strategies
While direct cyclization methods for forming medium-sized rings (8-11 membered) are often challenging due to unfavorable entropic and enthalpic factors, ring expansion strategies provide a viable alternative. semanticscholar.org this compound can be employed as a key fragment in such strategies. For instance, it can be used to alkylate a pre-existing cyclic ketone. The resulting intermediate, containing the 2-methylheptyl side chain, can then be subjected to conditions that promote ring expansion, such as a Beckmann or Tiffeneau-Demjanov rearrangement, effectively incorporating the branched alkyl structure into a larger carbocyclic frame.
In intramolecular cyclization, the compound can be converted into its corresponding Grignard or organolithium reagent. If the parent molecule contains a suitable electrophilic group, such as a tosylate or an epoxide, at a distal position, an intramolecular S_N2 reaction can lead to the formation of a carbocycle. The inherent C8 chain length is suitable for the construction of medium-to-large ring systems, which are features of various bioactive natural products. semanticscholar.org
Synthesis of Chiral Heptane (B126788) Derivatives through Strategic Functionalization
This compound possesses a stereocenter at the C5 position. The synthesis of enantiomerically pure forms of this compound, typically achieved through the resolution of a precursor alcohol or via asymmetric synthesis, opens avenues for its use in stereoselective synthesis.
The chirality at C5 can influence the stereochemical outcome of reactions at remote positions through steric hindrance or by serving as a handle for chiral auxiliaries. The primary bromide undergoes nucleophilic substitution reactions, such as S_N2, with high fidelity, preserving the stereochemistry at C5. This allows for the synthesis of a wide array of chiral heptane derivatives where the stereochemical integrity of the C5 center is maintained. For example, reaction with chiral nucleophiles can lead to the formation of diastereomeric products, separable by standard chromatographic techniques.
Role as a Precursor for Diverse Organic Scaffolds
The carbon-bromine bond is a key functional group that allows for the conversion of this compound into a multitude of other compound classes through nucleophilic substitution reactions.
Synthesis of Branched Ethers, Amines, and Sulfur-Containing Analogues
The primary nature of the alkyl bromide makes it an excellent substrate for S_N2 reactions with a variety of heteroatom nucleophiles.
Ethers: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which readily displace the bromide to form branched ethers via the Williamson ether synthesis.
Amines: The compound reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amines, respectively. researchgate.netnih.gov This provides a direct route to α-branched amines, which are prevalent motifs in pharmaceuticals. researchgate.net For the synthesis of primary amines, reagents like sodium azide followed by reduction are often used to avoid over-alkylation. nih.gov
Sulfur-Containing Analogues: Thiols and thiophenols, which are excellent nucleophiles, react smoothly to produce the corresponding thioethers (sulfides). rsc.org These sulfur-containing compounds have applications in materials science and medicinal chemistry.
Below is a table summarizing representative nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Class | Resulting Compound Name |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | (2-Methylheptan-5-yl)methanol |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 5-(Ethoxymethyl)-2-methylheptane |
| Amine | Ammonia (NH₃) | Primary Amine | 1-(2-Methylheptan-5-yl)methanamine |
| Azide | Sodium Azide (NaN₃) | Azide | 5-(Azidomethyl)-2-methylheptane |
| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | 5-((Ethylthio)methyl)-2-methylheptane |
Integration into Polycyclic and Heterocyclic Systems
The 2-methylheptyl moiety can be incorporated into more complex ring systems. whiterose.ac.uk For instance, the bromide can be displaced by a nucleophilic aromatic or heteroaromatic ring in a Friedel-Crafts type alkylation, attaching the branched side chain to the ring. Subsequent transformations on the aromatic ring can then lead to the construction of additional fused rings.
In heterocyclic synthesis, the amine derivatives obtained as described in 4.2.1 are valuable intermediates. For example, a primary amine derivative can be condensed with a dicarbonyl compound in a Paal-Knorr synthesis to form pyrroles or with a β-ketoester to build pyridine rings. These methods allow the branched, lipophilic side chain of this compound to be appended to a wide range of heterocyclic cores, which is a common strategy in drug design to modulate properties like solubility and membrane permeability. dntb.gov.ua
Application in Total Synthesis of Natural Products and Advanced Intermediates
The total synthesis of complex natural products often relies on a convergent approach where key fragments of the target molecule are synthesized separately and then coupled together. nih.govrsc.org The branched C8 framework of this compound makes it a potentially useful building block for natural products that contain a similar lipophilic side chain.
For example, many lipids, polyketides, and terpenoids feature branched alkyl segments. rsc.orguni-bayreuth.de An enantiomerically pure version of this compound could serve as a "chiral pool" starting material, providing a pre-existing stereocenter and reducing the number of steps required in a total synthesis. Its conversion to a phosphonium ylide (for Wittig reactions) or an organometallic reagent (for coupling reactions) would allow for its facile integration as a side chain into an advanced intermediate, completing a key portion of the carbon skeleton of the target natural product. whiterose.ac.ukbeilstein-journals.org
Advanced Research Applications and Future Directions for 5 Bromomethyl 2 Methylheptane
Application as a Monomer or Precursor in Polymer Chemistry and Materials Science Research
The presence of a reactive bromomethyl group and a bulky, branched 2-methylheptyl substituent makes 5-(Bromomethyl)-2-methylheptane a promising candidate for the synthesis of novel polymers and advanced materials.
Design and Synthesis of Functional Polymers with Branched Alkyl Chains
The 2-methylheptyl group in this compound can be leveraged to introduce branched alkyl side chains into a polymer backbone. Such branching is known to significantly influence the physical and chemical properties of the resulting polymer. rsc.orgacs.orgresearchgate.netmdpi.com The bulky and irregular nature of these side chains can disrupt polymer chain packing, leading to lower crystallinity and increased solubility in organic solvents. rsc.org This enhanced solubility is a critical factor for the processability of many advanced polymeric materials.
One of the most promising methods for incorporating this compound into a polymer structure is through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). rsc.orglibretexts.orgcmu.eduwikipedia.orgacs.org In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal catalyst to generate a growing polymer chain with a controlled molecular weight and narrow polydispersity. rsc.orgwikipedia.org this compound, with its primary alkyl bromide, is an excellent candidate for an ATRP initiator. The resulting polymer would possess a 2-methylheptyl group at one end of the chain.
Alternatively, the bromine atom could be substituted with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, transforming this compound into a functional monomer. Polymerization of this monomer would yield a polymer with pendant 2-methylheptyl groups, as illustrated in the following hypothetical reaction scheme:
Table 1: Hypothetical Synthesis of a Functional Monomer and Subsequent Polymerization
| Step | Description | Reactants | Product |
| 1 | Monomer Synthesis | This compound, Potassium Acrylate | 2-Methylheptyl-5-methyl acrylate |
| 2 | Polymerization | 2-Methylheptyl-5-methyl acrylate, Radical Initiator (e.g., AIBN) | Poly(2-methylheptyl-5-methyl acrylate) |
This table represents a hypothetical synthetic route and has not been experimentally validated.
Exploration in the Development of Advanced Materials with Tunable Properties
The ability to introduce branched alkyl side chains opens the door to the development of advanced materials with properties that can be fine-tuned for specific applications. rsc.orgacs.orgresearchgate.netmdpi.com
For instance, in the field of organic electronics , the morphology of the active layer is critical for device performance. The solubility and packing of conjugated polymers, which are often influenced by their side chains, play a crucial role in determining the efficiency of organic photovoltaic cells and field-effect transistors. rsc.orgmdpi.com The incorporation of the 2-methylheptyl group could provide a means to control the self-assembly and film morphology of such materials.
In the realm of photoresists for microelectronics manufacturing, the design of the polymer is key to achieving high resolution and sensitivity. rsc.orgacs.orgnih.govresearchgate.netyoutube.com The functionalization of polymers with specific side chains can impact their dissolution properties and etch resistance. acs.orgnih.gov While research in this area is complex, the introduction of a branched aliphatic group like 2-methylheptyl could potentially be explored for its effect on these critical photoresist properties.
Furthermore, the field of side-chain liquid crystalline polymers (SCLCPs) offers another avenue for exploration. tandfonline.comnih.govopenaccessjournals.commdpi.comwikipedia.org In SCLCPs, mesogenic (liquid crystal-forming) units are attached to a polymer backbone via flexible spacers. The properties of the resulting material are highly dependent on the nature of the side chains. tandfonline.comnih.gov The 2-methylheptyl group could be incorporated into the side chain of an SCLCP to modulate its liquid crystalline behavior and thermal transitions.
Exploration of Novel Catalytic Roles or Ligand Precursor Development
The reactivity of the carbon-bromine bond in this compound suggests its potential use as a precursor in the development of novel catalysts and ligands. The transformation of the bromomethyl group into a coordinating moiety, such as a phosphine (B1218219), amine, or cyclopentadienyl (B1206354) group, could yield a ligand with a unique steric profile due to the appended 2-methylheptyl group.
The steric bulk of a ligand is a critical parameter in catalysis, influencing the activity, selectivity, and stability of the metal complex. The branched 2-methylheptyl group could create a specific steric environment around a metal center, potentially leading to novel catalytic activities or selectivities in reactions such as cross-coupling, hydrogenation, or polymerization.
For example, the synthesis of a phosphine ligand could be envisioned through the reaction of this compound with a phosphide (B1233454) source. This new ligand could then be coordinated to a transition metal to form a catalyst for various organic transformations.
Unexplored Reactivity Patterns and Synthetic Transformations for Branched Bromoalkanes
The study of the reactivity of this compound could uncover novel synthetic transformations and reactivity patterns for branched bromoalkanes. While the general reactivity of alkyl halides is well-established, the interplay between the reactive bromomethyl group and the sterically demanding 2-methylheptyl substituent could lead to unique outcomes in various reactions. libretexts.orgmsu.edu
For example, in elimination reactions, the regioselectivity could be influenced by the steric hindrance around the beta-hydrogens. In nucleophilic substitution reactions, the rate and mechanism might be affected by the bulky alkyl chain. libretexts.orgmsu.edu Investigating these reactions in detail could provide valuable insights into the fundamental reactivity of sterically hindered alkyl halides.
Furthermore, the development of new synthetic methodologies often relies on understanding the subtle differences in reactivity between similar substrates. A detailed study of this compound could contribute to the broader understanding of how steric factors can be exploited to control chemical reactions.
Integration into Emerging Methodologies for Fine Chemical Synthesis
The versatility of alkyl halides as synthetic intermediates makes them valuable building blocks in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.compatsnap.compatsnap.comnumberanalytics.com this compound could be integrated into emerging synthetic strategies that aim to build molecular complexity efficiently.
Recent advances in cross-coupling reactions, photoredox catalysis, and C-H activation have expanded the toolkit of synthetic chemists. numberanalytics.comnumberanalytics.com this compound could serve as a key starting material in these modern synthetic methods, allowing for the introduction of the branched 2-methylheptyl fragment into a variety of molecular scaffolds. The development of new catalytic systems that can effectively utilize sterically hindered alkyl halides is an active area of research. numberanalytics.com
Outlook and Grand Challenges in Branched Alkyl Halide Research
The future of research involving branched alkyl halides like this compound is tied to addressing several grand challenges in organic chemistry and materials science.
One of the primary challenges is the selective functionalization of alkanes and their derivatives. rsc.orgnih.govnih.govtechnion.ac.il Developing catalytic methods that can selectively activate and transform specific C-H or C-X bonds in complex molecules remains a major goal. Research into the reactivity of this compound could contribute to this fundamental area.
Another significant challenge is the design of sustainable chemical processes. numberanalytics.compatsnap.com This includes the development of more efficient catalytic systems, the use of renewable starting materials, and the minimization of waste. Future research on this compound should consider these principles, for example, by exploring its synthesis from bio-based precursors or its use in atom-economical catalytic cycles.
In materials science, the precise control over polymer architecture and functionality is crucial for the development of next-generation materials. yale.edu Branched alkyl halides, when used as initiators or functional monomers in controlled polymerization techniques, offer a pathway to creating complex and well-defined polymer structures. yale.eduacs.orgwikipedia.org The exploration of this compound in this context could lead to new materials with tailored properties for a variety of applications.
Q & A
Q. What are the recommended synthetic routes for 5-(Bromomethyl)-2-methylheptane in academic settings?
- Methodological Answer : The synthesis of this compound can be approached via bromomethylation of a pre-functionalized alkane or through substitution reactions. A feasible route involves:
Precursor Selection : Start with 2-methylheptane derivatives (e.g., 2-methylhept-4-ene) for allylic bromination using N-bromosuccinimide (NBS) under radical initiation .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by NMR and mass spectrometry for validation.
Q. Key Data :
| Precursor | Brominating Agent | Yield (Predicted) | Reference Model |
|---|---|---|---|
| 2-Methylhept-4-ene | NBS | ~60-70% | Reaxys |
| 5-Methylheptanol derivative | PBr₃ | ~45-55% | Pistachio |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify bromomethyl (-CH₂Br) signals at δ ~3.3–3.7 ppm (¹H) and δ ~30–35 ppm (¹³C). Adjacent methyl groups (2-methyl) appear as singlets or doublets depending on coupling .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~222 (C₉H₁₈Br⁺) and fragmentation patterns (e.g., loss of Br, m/z ~143) .
- IR Spectroscopy : Confirm C-Br stretches at ~550–650 cm⁻¹ .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Temperature : Store at 2–4°C to prevent thermal decomposition .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation .
- Container : Amber glass vials to avoid light-induced degradation .
Advanced Research Questions
Q. What factors influence the competition between SN2 and elimination reactions in this compound?
- Methodological Answer :
- Steric Effects : The branched 2-methyl group hinders backside attack, favoring elimination (E2) over SN2. Use bulky bases (e.g., tert-butoxide) to enhance E2 .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2, while non-polar solvents favor elimination .
- Temperature : Higher temperatures (>60°C) promote elimination; lower temperatures (<25°C) favor substitution .
Q. How can researchers resolve contradictions in reported reaction yields for bromomethylation?
- Methodological Answer :
- Reaction Validation : Cross-check synthetic conditions (e.g., reagent purity, moisture levels) using models like BKMS_METABOLIC or Reaxys .
- Data Normalization : Account for variations in starting material quality by standardizing precursors (e.g., HPLC-grade 2-methylheptane derivatives) .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials under identical conditions .
Q. What strategies optimize regioselectivity in bromomethylation of aliphatic hydrocarbons?
- Methodological Answer :
- Radical Control : Use UV light or AIBN to initiate bromination selectively at tertiary carbons .
- Directing Groups : Introduce temporary functional groups (e.g., -OH) to guide bromomethylation, followed by deprotection .
- Computational Modeling : Employ DFT calculations to predict reactive sites and transition states .
Q. How do torsional strain and steric effects in this compound impact its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
